

understanding 5-TAMRA-SE for fluorescent labeling

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Compound of Interest

Compound Name: 5-TAMRA-SE

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An In-depth Technical Guide to **5-TAMRA-SE** for Fluorescent Labeling

Core Concepts: Introduction to 5-TAMRA-SE

5-Carboxytetramethylrhodamine, succinimidyl ester (**5-TAMRA-SE**) is a high-performance, amine-reactive fluorescent dye widely utilized in biological research for the covalent labeling of biomolecules.^[1] As a single isomer of tetramethylrhodamine (TAMRA), it offers superior reproducibility and resolution in purification compared to mixed-isomer preparations.^{[1][2]} The succinimidyl ester (SE) functional group enables a specific and efficient reaction with primary aliphatic amines, such as the ϵ -amino group of lysine residues in proteins or amine-modified oligonucleotides, to form a highly stable amide bond.^{[3][4]}

The resulting 5-TAMRA-protein conjugates exhibit bright, orange-red fluorescence that is notably stable, photostable, and insensitive to pH changes over a wide physiological range.^{[1][5][6]} These favorable properties make **5-TAMRA-SE** an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, Fluorescence Resonance Energy Transfer (FRET), and DNA sequencing.^{[3][4]}

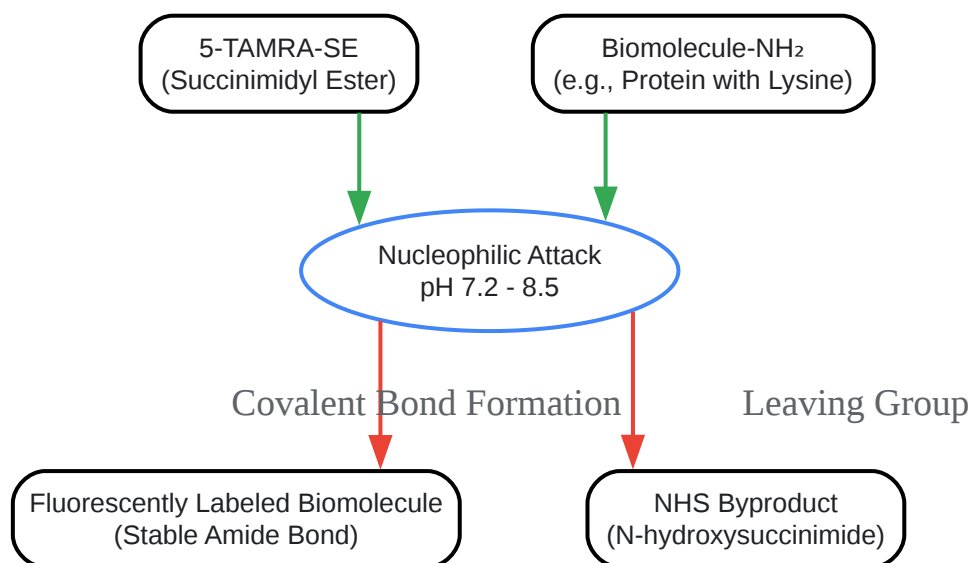
Physicochemical and Spectroscopic Properties

The reliable performance of **5-TAMRA-SE** in labeling experiments is grounded in its distinct chemical and photophysical characteristics. These properties are summarized below.

Property	Value	References
Chemical Name	5-Carboxytetramethylrhodamine, Succinimidyl Ester	[1]
Synonyms	5-TAMRA-NHS ester	[5]
CAS Number	150810-68-7	[1][5]
Molecular Formula	C ₂₉ H ₂₅ N ₃ O ₇	[1][7]
Molecular Weight	527.5 g/mol	[1][7][8]
Excitation Max (λ _{ex})	~541 - 555 nm	[1][3][9][10]
Emission Max (λ _{em})	~567 - 581 nm	[3][5][9][10]
Extinction Coefficient (ε)	~84,000 - 92,000 M ⁻¹ cm ⁻¹	[1]
Quantum Yield (Φ)	~0.1	
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	
Reactivity	Primary amines	[1]
Solubility	Soluble in anhydrous DMSO and DMF	[1][3]

Mechanism of Action: Amine Labeling

The core of **5-TAMRA-SE**'s utility lies in the reaction between its N-hydroxysuccinimidyl (NHS) ester group and a primary amine on a target biomolecule. This reaction, known as acylation, proceeds efficiently under mild alkaline conditions (pH 7.2-8.5).^{[4][5][11]} The amine's lone pair of electrons acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the displacement of the NHS leaving group and the formation of a stable, covalent amide bond linking the TAMRA fluorophore to the biomolecule.



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Mechanism of **5-TAMRA-SE** conjugation to a primary amine.

Detailed Experimental Protocols

The following sections provide a comprehensive methodology for labeling proteins with **5-TAMRA-SE**, purifying the conjugate, and determining the degree of labeling.

Preparation of Reagents

- **5-TAMRA-SE Stock Solution:** Dissolve **5-TAMRA-SE** powder in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mg/mL or 10 mM.^{[5][12]} This stock solution should be prepared fresh for each experiment, as the succinimidyl ester is susceptible to hydrolysis.^[8]
- **Protein Solution:** The protein to be labeled should be dissolved in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at a pH of 7.2-8.5.^{[4][5][12]} Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the target protein for reaction with the dye.^[1] The recommended protein concentration is between 2-10 mg/mL to ensure efficient labeling.^{[5][10][13]} If necessary, dialyze the protein solution against the chosen labeling buffer to remove interfering substances.^[4]

Protein Conjugation Reaction

The optimal molar ratio of dye to protein must be determined empirically but typically ranges from 5:1 to 20:1.^{[4][13]} A 10:1 ratio is a common starting point for antibodies.^[5]

- Add the calculated volume of the **5-TAMRA-SE** stock solution to the protein solution dropwise while gently stirring.^{[12][14]}
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.^{[1][15]}
- (Optional) The reaction can be quenched by adding an amine-containing buffer like Tris to a final concentration of 50-100 mM to consume any unreacted dye.^{[12][15]}

Purification of the Labeled Conjugate

Purification is essential to remove unreacted, hydrolyzed dye from the final labeled protein. The most common method is size-exclusion chromatography.

- Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS (pH 7.2-7.4).^{[5][12]}
- Carefully load the reaction mixture onto the top of the column resin.^[5]
- Allow the sample to enter the resin bed, then begin eluting with PBS.^[5]
- The labeled protein will elute first as a colored band, while the smaller, unconjugated dye molecules will be retained longer and elute later.
- Collect the fractions containing the brightly colored, labeled protein.^[5]

Calculation of the Degree of Labeling (DOL)

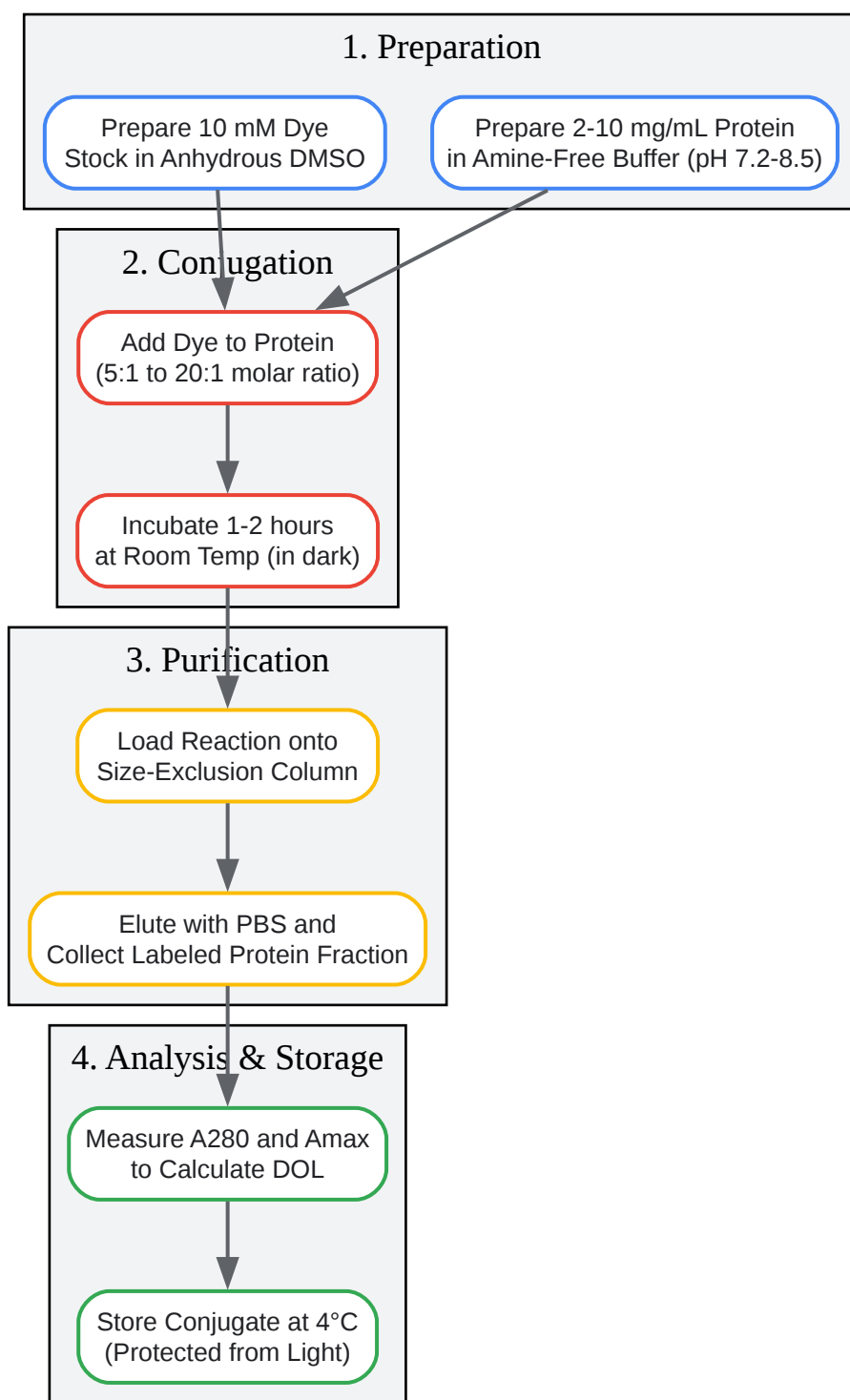
The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental consistency. It can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280} , for protein) and at the absorbance maximum for 5-TAMRA (~547-555 nm, A_{max}).^{[4][13]}
- Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

- Protein Molarity (M) = $[A_{280} - (A_{\max} \times CF_{280})] / \epsilon_{\text{protein}}$
- Where:
 - CF_{280} is the correction factor for 5-TAMRA at 280 nm (~0.19).
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 $\text{M}^{-1}\text{cm}^{-1}$ for IgG).
- Calculate the concentration of the dye:
 - Dye Molarity (M) = $A_{\max} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar extinction coefficient of 5-TAMRA at its A_{\max} (~92,000 $\text{M}^{-1}\text{cm}^{-1}$).
[\[1\]](#)
- Calculate the DOL:
 - $\text{DOL} = \text{Dye Molarity} / \text{Protein Molarity}$
 - For most applications, an optimal DOL is between 2 and 4.[\[4\]](#)[\[13\]](#)[\[16\]](#)

Experimental Workflow Overview

The entire process from preparation to final analysis follows a structured workflow to ensure optimal and reproducible results.



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Workflow for fluorescent labeling of proteins with **5-TAMRA-SE**.

Storage, Handling, and Troubleshooting

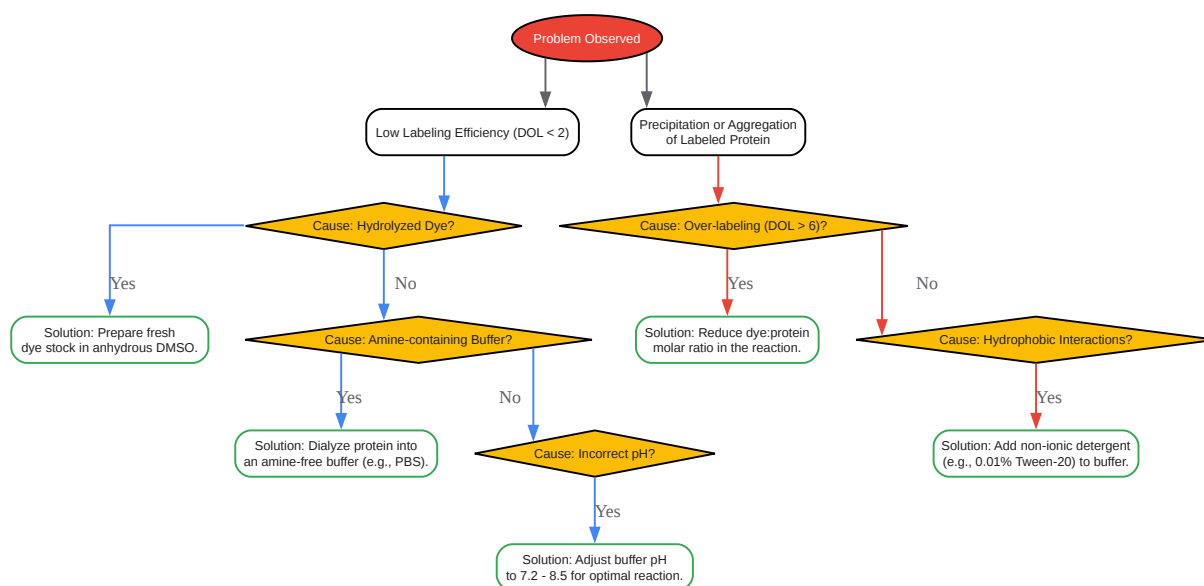
Proper management of the dye and labeled conjugates is crucial for maintaining their functionality.

Storage and Handling

- Unopened Dye: Store the solid **5-TAMRA-SE** at -20°C, desiccated, and protected from light. [\[1\]](#)[\[3\]](#)
- Stock Solutions: Dye stock solutions in anhydrous DMSO can be stored at -20°C for up to one month.[\[1\]](#) Avoid repeated freeze-thaw cycles.
- Labeled Conjugates: Store the purified, labeled protein at 4°C, protected from light, for up to two months.[\[4\]](#)[\[13\]](#) For long-term storage, add a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.01% sodium azide), aliquot, and store at -20°C.[\[4\]](#)[\[13\]](#)[\[14\]](#)

Troubleshooting Common Issues

Low labeling efficiency or aggregation of the labeled product are common challenges. The following guide outlines potential causes and solutions.



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Troubleshooting guide for **5-TAMRA-SE** labeling experiments.

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